Chlormadinol acetate
Overview
Description
Chlormadinone acetate (CMA) is a synthetic derivative of progesterone, specifically 17alpha-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione. It was first synthesized in 1961 and has been used in hormone replacement therapy (HRT) and as a component of oral contraceptives in combination with ethinyl estradiol (EE) since 1999 . CMA exhibits strong progestogenic effects, which are about one-third higher than that of progesterone, and its activity can be influenced by the presence of estrogens . Unlike progesterone, CMA has anti-estrogenic properties, slight glucocorticoid effects, pronounced anti-androgenic effects, and lacks anti-mineralocorticoid effects .
Synthesis Analysis
Molecular Structure Analysis
CMA's molecular structure includes a chlorine atom and an acetoxy group, which differentiate it from progesterone and contribute to its unique pharmacological properties. The presence of these functional groups is responsible for its strong progestogenic and anti-androgenic effects .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving CMA. However, its anti-androgenic effect is presumed to result from its competitive binding to androgen receptors, inhibiting the effects of endogenous testosterone and dihydrotestosterone, as well as the competitive inhibition of 5alpha-reductase .
Physical and Chemical Properties Analysis
CMA is an orally effective progestogen, indicating its stability and bioavailability when administered via the oral route. Its solubility appears to be limited, as indicated by the inability to achieve high concentrations in certain experimental conditions, which may affect its pharmacological actions .
Relevant Case Studies
Several clinical studies have demonstrated the tolerability and efficacy of CMA in contraception and HRT. For instance, a clinical trial reported the use of low-dose continuous CMA as an oral contraceptive, although it was associated with irregular bleeding and a higher pregnancy rate compared to other methods . Another study highlighted the genotoxic potential of CMA at higher doses, suggesting a genotoxic and cytotoxic effect in mouse bone marrow cells . In terms of its anti-androgenic effects, CMA has been used to treat benign prostatic hyperplasia, with studies showing its ability to induce prostatic atrophy and increase apoptosis in treated canines . Additionally, CMA has been evaluated for its effects on reproductive and transcriptional parameters in zebrafish, showing a reduction in fecundity and alterations in gene expression related to steroidogenesis and the hypothalamic-pituitary-gonadal axis .
Scientific Research Applications
Hormonal Contraception Research
Chlormadinone acetate has been investigated for its contraceptive effectiveness. Studies have shown that low doses of chlormadinone acetate can provide contraceptive protection, with some research indicating its effectiveness in both cyclic and continuous patterns of administration. For instance, a study found that continuous administration of 0.5 mg of chlormadinone acetate resulted in a pregnancy rate of 2.6 per 100 women-years, with irregular bleeding being the main side effect (Heinen, Rindt, Yeboa, & Umla, 1971).
Effect on Respiration and Blood Gas Levels
Research has also focused on the effects of chlormadinone acetate on respiration and blood gas levels. A study conducted on healthy men showed that ventilatory stimulation with small doses of chlormadinone acetate caused a significant reduction in arterial CO2 tension (Mikami, Tatsumi, Kimura, Honda, & Kuriyama, 1989).
Use in Prostatic Cancer Treatment
The application of chlormadinone acetate in the treatment of early-stage prostatic cancer has been explored. A clinical trial demonstrated satisfactory antitumor effects of chlormadinone acetate in patients with stage A and B prostatic cancer (Nishimura & Shida, 1981).
Antiandrogenic Properties
Chlormadinone acetate is known for its strong anti-androgenic effects. It has been used in treatments where antiandrogenic properties are desired, such as in certain cases of benign prostatic hyperplasia. A study compared the effects of chlormadinone acetate with finasteride, another androgen suppressive agent, on prostatic histology and apoptosis, finding that chlormadinone acetate induced higher levels of apoptosis (Shibata, Fukabori, Ito, Suzuki, & Yamanaka, 2001).
Genotoxic Potential Study
A study on the genotoxic potential of chlormadinone acetate revealed its non-genotoxic effects at lower doses, but higher doses showed significant increases in sister chromatid exchanges and chromosomal aberrations in mouse bone marrow cells (Siddique & Afzal, 2004).
Safety And Hazards
Chlormadinone acetate is suspected of causing cancer and may damage fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-JBSAMAPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953232 | |
Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlormadinol acetate | |
CAS RN |
3114-44-1 | |
Record name | 3β-Hydroxychlormadinone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlormadinol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.